molecular formula C17H25NO B7865312 4-(Decyloxy)benzonitrile CAS No. 29147-90-8

4-(Decyloxy)benzonitrile

Cat. No.: B7865312
CAS No.: 29147-90-8
M. Wt: 259.4 g/mol
InChI Key: SNZPHYPGLGYDBO-UHFFFAOYSA-N
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Description

4-(Decyloxy)benzonitrile is an organic compound with the molecular formula C17H25NO. It is characterized by a benzonitrile core with a decyloxy group attached to the para position. This compound is known for its liquid crystalline properties, making it a subject of interest in materials science and electro-optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)benzonitrile typically involves the etherification of 4-hydroxybenzonitrile with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+Decyl BromideK2CO3,DMFThis compound\text{4-Hydroxybenzonitrile} + \text{Decyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzonitrile+Decyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The decyloxy group can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Electrophilic Aromatic Substitution: Bromine in the presence of iron(III) bromide for bromination.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: 4-(Methoxy)benzonitrile.

    Electrophilic Aromatic Substitution: 4-(Decyloxy)-2-bromobenzonitrile.

    Reduction: 4-(Decyloxy)benzylamine.

Scientific Research Applications

4-(Decyloxy)benzonitrile has several scientific research applications:

    Materials Science: Used in the development of liquid crystalline materials for display technologies.

    Electro-Optical Devices: Employed in the fabrication of electro-optical devices due to its dielectric properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential interactions with biological membranes and proteins.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)benzonitrile in electro-optical applications involves its alignment in liquid crystalline phases. The decyloxy group provides flexibility, allowing the molecule to adopt various conformations. The nitrile group contributes to the polarizability, enhancing the dielectric properties. These characteristics enable the compound to respond to external electric fields, making it suitable for use in liquid crystal displays .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Octyloxy)benzonitrile
  • 4-(Hexyloxy)benzonitrile
  • 4-(Dodecyloxy)benzonitrile

Comparison

4-(Decyloxy)benzonitrile is unique due to its optimal chain length, which balances flexibility and rigidity. This balance enhances its liquid crystalline properties compared to shorter or longer alkoxy-substituted benzonitriles. The decyloxy group provides sufficient hydrophobic interactions, promoting stable liquid crystalline phases .

Properties

IUPAC Name

4-decoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13H,2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZPHYPGLGYDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597465
Record name 4-(Decyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29147-90-8
Record name 4-(Decyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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